N-(2-fluorophenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(2-fluorophenyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C12H9FN2O4S and its molecular weight is 296.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2-fluorophenyl)-4-nitrobenzenesulfonamide, as a derivative in the sulfonamide family, has been the focus of various synthesis and characterization studies. For instance, Murthy et al. (2018) detailed the synthesis and characterization of a similar sulfonamide molecule, providing insights into its structural and electronic properties via spectroscopic tools and computational study (Murthy et al., 2018).
Conformational Properties
Research has also delved into the conformational properties of nitrobenzenesulfonamides. A study by Giricheva et al. (2011) used a combination of gas-phase electron diffraction and quantum chemical study to examine the molecular structure and conformers of 2-nitrobenzenesulfonamide, indicating significant conformational versatility (Giricheva et al., 2011).
Chemical Transformations and Synthesis
The utility of nitrobenzenesulfonamides in chemical transformations and synthesis has been well-documented. Fülöpová and Soural (2015) highlighted their application in solid-phase synthesis, showcasing their role in various chemical transformations (Fülöpová & Soural, 2015).
Molecular Dynamic Simulation Studies
Molecular dynamic simulation studies have also been conducted to understand the behavior of such compounds. Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives including a 4-nitrobenzenesulfonamide derivative, using quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Biofilm Inhibition and Cytotoxicity
In the biomedicalfield, the sulfonamide derivatives have shown potential in inhibiting bacterial biofilms and demonstrating cytotoxicity. Abbasi et al. (2020) synthesized and tested various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, showing their effectiveness against biofilms of certain bacterial strains and their mild cytotoxicity (Abbasi et al., 2020).
Intermediate for Heterocycle Synthesis
The compound has been utilized as an intermediate for synthesizing nitrogenous heterocycles. Kisseljova et al. (2014) described the use of N-Benzyl-2-nitrobenzenesulfonamides in the synthesis of benzhydrylamines, which serve as intermediates for nitrogenous heterocycles, highlighting the compound's role in complex organic synthesis (Kisseljova et al., 2014).
Chemoselective Arylation
Moreover, the compound has been involved in chemoselective arylation processes. Ebrahimi et al. (2015) synthesized various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, demonstrating their use in selective protection and acylation reactions (Ebrahimi et al., 2015).
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQIYYXCBMIDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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